(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine is a chemical compound that features a furan ring substituted with a bromophenyl group and a hydroxymethanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing furan derivatives is the Feist-Benary reaction, which involves the condensation of 1,3-dicarbonyl compounds with α-halo ketones in the presence of ammonium acetate in aqueous ethanol . This reaction can be adapted to introduce the bromophenyl group at the 5-position of the furan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as palladium or gold, to facilitate the formation of the furan ring and subsequent functionalization . Additionally, the use of continuous flow reactors could improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydroxymethanimine group can be reduced to form amines or other reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving furan derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active compound.
Industry: Use in the production of materials with specific properties, such as polymers or resins
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl group can participate in π-π interactions, while the hydroxymethanimine group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound features a similar furan ring but with different substituents.
Furfural: A simpler furan derivative used as a starting material for many furan-based compounds.
Uniqueness
(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine is unique due to the presence of both a bromophenyl group and a hydroxymethanimine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWUCQKHVBSBC-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.